molecular formula C10H9F3N2O3 B2692629 N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1872073-04-5

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2692629
CAS No.: 1872073-04-5
M. Wt: 262.188
InChI Key: PDYOBVKIKQQIAQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule integrates a substituted aniline ring with the highly electrophilic 2,2,2-trifluoroacetamide group, a combination that defines its key research applications. In medicinal chemistry , the trifluoroacetamide moiety is a prominent zinc-binding group (ZBG) in the design of novel histone deacetylase (HDAC) inhibitors for epigenetic cancer therapy. It serves as a bioisosteric replacement for hydroxamic acids, offering a potentially improved toxicological profile while maintaining effective chelation of the catalytic zinc ion in the HDAC enzyme active site . The nitro and methyl substituents on the phenyl ring can function as part of the CAP group, interacting with the surface residues of the target protein and influencing the compound's selectivity and potency . In organic synthesis , this compound is valued as a versatile building block. The trifluoroacetamide group is known to participate in oxidative reactions with unsaturated systems, such as alkenes, under specific conditions to form products like haloamidation adducts . Furthermore, the trifluoroacetamide group is widely employed as a protecting group for amines in multi-step synthetic sequences, including peptide synthesis, due to its stability under a range of conditions and well-established deprotection protocols . The nitro group on the aromatic ring offers a handle for further functionalization, for instance, through reduction to an aniline, enabling the construction of more complex molecular architectures. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-5-4-8(15(17)18)6(2)3-7(5)14-9(16)10(11,12)13/h3-4H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOBVKIKQQIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethyl-4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction proceeds as follows:

  • Dissolve 2,5-dimethyl-4-nitroaniline in an appropriate solvent, such as dichloromethane.
  • Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2,5-dimethyl-4-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,5-dimethyl-4-nitroaniline and trifluoroacetic acid.

Scientific Research Applications

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 2,5-dimethyl-4-nitrophenyl group differentiates it from analogs such as:

  • TFA-L-Phe-Ph(2,4-Me) (): Contains a 2,4-dimethylphenyl group but lacks a nitro substituent. Its molecular formula (C₁₉H₁₉F₃NO₂) and weight (350.14 g/mol) reflect a larger, branched structure with a phenylalanine-derived backbone .
  • TFA-L-Ile-Ph(2,5-Me) (): Features a 2,5-dimethylphenyl group but includes an isoleucine side chain, resulting in a molecular formula of C₁₉H₂₃F₃N₂O₂ and molecular weight 368.20 g/mol .

Trifluoroacetamide Derivatives in Agrochemicals

lists acetamide-based pesticides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (a chloroacetamide herbicide). These compounds share the acetamide core but incorporate chlorine and branched alkyl chains for enhanced herbicidal activity. The absence of a nitro group in these analogs reduces their oxidative stability compared to the target compound .

Triazole-Containing Acetamides

describes 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , which integrates a triazole ring and a trifluoromethyl group. This structure diverges significantly from the target compound but underscores the versatility of trifluoroacetamide in hybrid pharmacophores .

Physicochemical and Spectroscopic Properties

While the evidence lacks direct data for the target compound, structural analogs provide benchmarks:

Property Target Compound TFA-L-Phe-Ph(2,4-Me) TFA-L-Ile-Ph(2,5-Me)
Molecular Formula C₁₀H₉F₃N₂O₃ C₁₉H₁₉F₃NO₂ C₁₉H₂₃F₃N₂O₂
Molecular Weight (g/mol) 262.19 350.14 368.20
Key Substituents 2,5-dimethyl-4-nitrophenyl 2,4-dimethylphenyl 2,5-dimethylphenyl
Functional Groups Nitro, trifluoroacetamide Trifluoroacetamide Trifluoroacetamide, isoleucine

Spectroscopic Trends :

  • IR : Analogs show peaks for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
  • NMR : Aromatic protons in analogs resonate at δ 6.8–7.5 ppm, while trifluoromethyl carbons appear at ~115–120 ppm in ¹³C-NMR .

Biological Activity

N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 1872073-04-5) is an organic compound characterized by a trifluoroacetamide group attached to a nitrophenyl ring. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biochemical activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9F3N2O3
  • Molecular Weight : 248.19 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a trifluoroacetamide moiety which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoroacetamide group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their functions. Additionally, the nitrophenyl ring may participate in electron transfer reactions that influence cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Enterococcus faecalis

In vitro studies have shown that this compound possesses bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM against S. aureus and MRSA isolates .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation in cellular models, suggesting its potential as an anti-inflammatory agent . The structural modifications on the phenyl ring significantly influence its pro-/anti-inflammatory activities.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on various derivatives of this compound highlighted its effectiveness against both gram-positive and gram-negative bacteria.
    • The compound exhibited a strong correlation between structural features (e.g., presence of trifluoromethyl groups) and antimicrobial potency .
  • Cell Viability Assays :
    • In assays measuring cell viability in murine liver cell lines, certain derivatives showed selective inhibition of tumorigenic cells while sparing non-tumorigenic cells at concentrations up to 10 µM .

Comparative Biological Activity Table

CompoundMIC (µM)Activity TypeReference
This compound12.9 - 25.9Antimicrobial
Derivative A (R=CF3)15.0Antimicrobial
Derivative B (R=Br)>50Anti-inflammatory

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : As a potential drug candidate due to its antimicrobial and anti-inflammatory properties.
  • Biochemical Probing : Utilized as a biochemical probe for studying enzyme interactions and cellular pathways.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide?

  • Methodological Answer : The compound can be synthesized via acetylation of the corresponding amine precursor. A common approach involves refluxing the amine (e.g., 2,5-dimethyl-4-nitroaniline) with trifluoroacetic anhydride or acetyl chloride in an aprotic solvent like dichloromethane. For example, similar acetamide derivatives were synthesized by reacting substituted anilines with acetic anhydride under reflux conditions, followed by purification via recrystallization . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions like over-acetylation.

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and 19F NMR^{19}\text{F NMR} to confirm the presence of the trifluoroacetamide group and nitro/methyl substituents. For instance, the 19F NMR^{19}\text{F NMR} signal near -75 ppm is characteristic of trifluoromethyl groups .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between the amide carbonyl and nitro group). Studies on analogous chloroacetamides revealed intermolecular C–H···O and N–H···O interactions stabilizing the lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H]+^+ peak at m/z 306.08 for C11_{11}H10_{10}F3_3N2_2O3_3).

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi. The trifluoroacetamide moiety in related compounds has shown enhanced activity due to increased lipophilicity .
  • Enzyme Inhibition : Test inhibition of enzymes like topoisomerase II using gel electrophoresis or fluorescence-based assays. Positive controls (e.g., etoposide) and IC50_{50} calculations are essential for comparative analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Studies on similar acetamides used B3LYP/6-311++G(d,p) basis sets to model hydrogen-bonding propensities .
  • Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The nitro group’s electron-withdrawing effect may influence binding affinity to active sites .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues with varying substituents (e.g., replacing nitro with methoxy) to isolate functional group contributions. For example, methyl groups at the 2,5-positions may sterically hinder target binding .
  • Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation. The trifluoroacetamide group generally enhances stability, but nitro groups may increase susceptibility to reductase enzymes .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, if the compound competes with ATP for topoisomerase II binding, KmK_m will increase while VmaxV_{max} remains constant .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpic/entropic contributions. Prior work on triazole-quinazoline derivatives revealed entropy-driven binding to hydrophobic enzyme pockets .

Q. How to design derivatives to improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen. This approach was used in trifluoroacetamide-based agrochemicals to enhance aqueous solubility .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents to improve dissolution rates. Data on similar nitroaryl acetamides suggest β-cyclodextrin complexes increase bioavailability by 40% .

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